molecular formula C9H8O4 B181171 2-Formylphenoxyacetic acid CAS No. 6280-80-4

2-Formylphenoxyacetic acid

Cat. No. B181171
Key on ui cas rn: 6280-80-4
M. Wt: 180.16 g/mol
InChI Key: ANWMNLAAFDCKMT-UHFFFAOYSA-N
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Patent
US05958929

Procedure details

A mixture of 2-formylphenoxyacetic acid (9.01 g, 0.05 mol), ethanol (4.6 g), concentrated H2SO4 (0.4 ml) and toluene (40 ml) was heated to reflux with azeotropic removal of water for 1 hour. The reaction mixture was poured into 10% KHCO3 (100 ml), the layers were separated and the aqueous layer was extracted with ether (2×75 ml). The organic layers were combined, and concentrated in vacuo to afford 9.1 g (95%) of 2-(ethoxycarbonylmethoxy)benzaldehyde.
Quantity
9.01 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
KHCO3
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:13]=[CH:12][CH:11]=[CH:10][C:4]=1[O:5][CH2:6][C:7]([OH:9])=[O:8])=[O:2].[CH2:14](O)[CH3:15].OS(O)(=O)=O.C1(C)C=CC=CC=1>O>[CH2:14]([O:8][C:7]([CH2:6][O:5][C:4]1[CH:10]=[CH:11][CH:12]=[CH:13][C:3]=1[CH:1]=[O:2])=[O:9])[CH3:15]

Inputs

Step One
Name
Quantity
9.01 g
Type
reactant
Smiles
C(=O)C1=C(OCC(=O)O)C=CC=C1
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C)O
Name
Quantity
0.4 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
KHCO3
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (2×75 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)COC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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